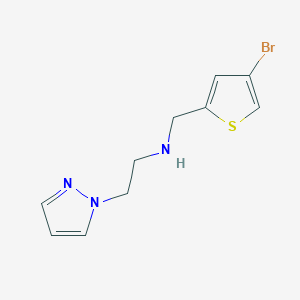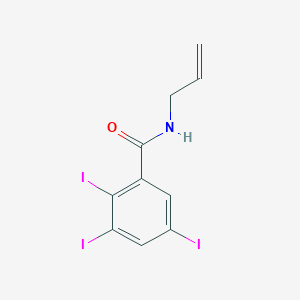
n-Allyl-2,3,5-triiodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Allyl-2,3,5-triiodobenzamide is an organic compound with the molecular formula C10H8I3NO and a molecular weight of 538.89 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzene ring, an allyl group, and an amide functional group. It is primarily used in research settings due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2,3,5-triiodobenzamide typically involves the iodination of an allyl-substituted benzamide precursorThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques would likely be employed to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
n-Allyl-2,3,5-triiodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The allyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as N-bromosuccinimide (NBS) in the presence of light can be used for allylic bromination.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, allylic bromination with NBS would yield an allylic bromide derivative .
Wissenschaftliche Forschungsanwendungen
n-Allyl-2,3,5-triiodobenzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study substitution and addition reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential contrast agent for imaging techniques due to its iodine content.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-Allyl-2,3,5-triiodobenzamide involves its interaction with molecular targets through its iodine atoms and allyl group. The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death in biological systems . This property is particularly useful in studying its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Triiodobenzoic Acid: Similar in structure but lacks the allyl group and amide functionality.
2,3,5-Triiodobenzamide: Similar but without the allyl group.
Uniqueness
n-Allyl-2,3,5-triiodobenzamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of iodine atoms and the allyl group makes it a versatile compound for various chemical and biological studies.
Eigenschaften
Molekularformel |
C10H8I3NO |
|---|---|
Molekulargewicht |
538.89 g/mol |
IUPAC-Name |
2,3,5-triiodo-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H8I3NO/c1-2-3-14-10(15)7-4-6(11)5-8(12)9(7)13/h2,4-5H,1,3H2,(H,14,15) |
InChI-Schlüssel |
CKCZRUNIEXCXCM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)C1=C(C(=CC(=C1)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


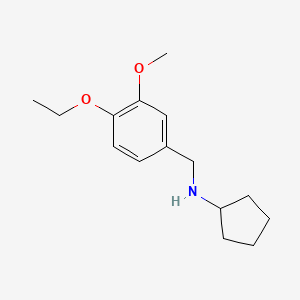
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B14908681.png)
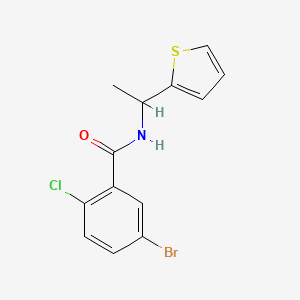
![1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol](/img/structure/B14908693.png)
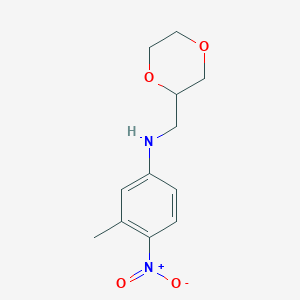
![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)


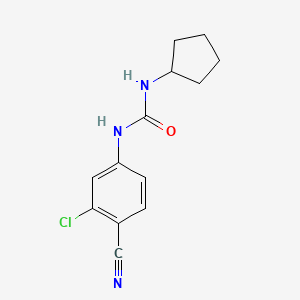
![7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B14908738.png)
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
